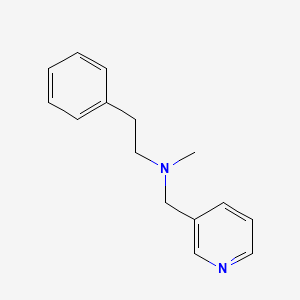![molecular formula C25H19ClN2O4S B5119241 N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of numerous cytokines and growth factors, making them a promising target for the treatment of various diseases. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of numerous cytokines and growth factors. By inhibiting JAK activity, this compound can block the downstream effects of these signaling pathways, including the production of inflammatory cytokines. This leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and immune system activity in animal models of autoimmune diseases. In addition, it has been shown to reduce the severity of symptoms in human clinical trials of rheumatoid arthritis and psoriasis. This compound has also been shown to have a good safety profile in these trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling pathways in various diseases. However, its specificity for JAK enzymes means that it may not be effective against diseases that do not involve these pathways. In addition, the cost of this compound may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide. One area of interest is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the use of this compound in the treatment of other diseases that involve JAK signaling pathways, such as certain types of cancer. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide involves several steps, including the reaction of 2-chloro-5-nitrophenol with phenol to form 2-phenoxy-5-nitrophenol. This intermediate is then reacted with 5-chloro-2-aminobenzoic acid to form N-(5-chloro-2-phenoxyphenyl)-2-aminobenzamide. The final step involves the reaction of this intermediate with phenylsulfonyl chloride to form the target molecule, this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also shown promise in the treatment of inflammatory bowel disease and multiple sclerosis. In addition, this compound has been studied for its potential use in preventing transplant rejection.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-(5-chloro-2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4S/c26-19-13-16-24(32-21-7-3-1-4-8-21)23(17-19)27-25(29)18-11-14-20(15-12-18)28-33(30,31)22-9-5-2-6-10-22/h1-17,28H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYDCXFBYVNQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)

![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)


![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N,N-diethyl-2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5119228.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(methylthio)benzyl]butanamide](/img/structure/B5119265.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)